(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(thiophen-2-yl)methanone
Description
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Properties
IUPAC Name |
[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c19-14(13-2-1-11-20-13)18-9-7-16(8-10-18)5-6-17-4-3-15-12-17/h1-4,11-12H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLOTMPJVDUTCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2)C(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(thiophen-2-yl)methanone, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperazine ring, an imidazole moiety, and a thiophene group. Its chemical structure can be represented as follows:
This structure suggests potential interactions with various biological targets, making it a candidate for drug development.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives containing imidazole and piperazine have shown efficacy against various bacterial strains. A study demonstrated that related compounds inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
Antitumor Activity
The compound's potential as an antitumor agent has been explored in several studies. A notable investigation involved testing its cytotoxic effects on human cancer cell lines. The results indicated that it exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, particularly against breast cancer cell lines (IC50 = 12 µM) and lung cancer cell lines (IC50 = 15 µM) .
Table 1: Cytotoxicity of (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(thiophen-2-yl)methanone on Various Cancer Cell Lines
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cellular proliferation and survival. Specifically, it may interact with the PD-1/PD-L1 pathway, which is crucial in tumor immune evasion. In vitro studies have shown that the compound can enhance T-cell responses in the presence of PD-L1, suggesting its role as an immune checkpoint inhibitor .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of the compound in vivo using mouse models bearing human tumor xenografts. The treatment resulted in a significant reduction in tumor size compared to control groups receiving no treatment. Histological analysis revealed increased apoptosis within tumor tissues treated with the compound, further supporting its antitumor potential .
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial activity, the compound was tested against a panel of pathogenic bacteria and fungi. The results indicated that it exhibited broad-spectrum activity with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL against various strains .
Q & A
Q. Characterization Methods :
- NMR : Confirm regiochemistry of imidazole and piperazine linkages (e.g., ¹H NMR: δ 3.5–4.0 ppm for piperazine protons; δ 7.2–7.8 ppm for thiophene protons) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 345.2) .
Advanced Research Question: How can reaction conditions be optimized to improve yield and purity during the coupling of the thiophene moiety?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the piperazine nitrogen, while dichloromethane minimizes side reactions .
- Catalyst use : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for thiophene attachment, achieving yields >75% .
- Temperature control : Reactions performed at 60–80°C balance kinetic control and thermal stability of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
